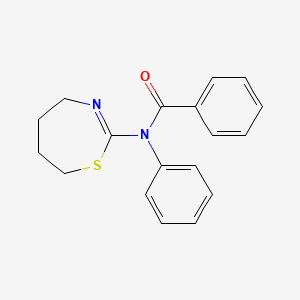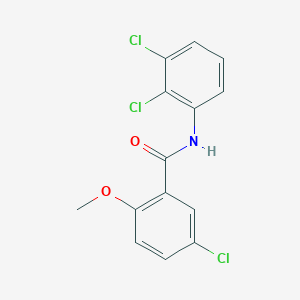
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as BPA, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. BPA is a small molecule that can be synthesized using various methods, and its mechanism of action is not fully understood. However, recent studies have shown that BPA may have significant biochemical and physiological effects, making it a promising candidate for future research.
作用機序
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is not fully understood, but recent studies have suggested that it may act as a selective inhibitor of certain enzymes involved in cancer and inflammation pathways. 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and tumor growth.
Biochemical and Physiological Effects
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have significant biochemical and physiological effects, particularly in cancer and inflammation pathways. Studies have shown that 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide can inhibit the growth of cancer cells in vitro and in vivo, and may also have anti-inflammatory effects in animal models.
実験室実験の利点と制限
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, there are also limitations to using 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide, including further studies on its mechanism of action, potential therapeutic applications, and toxicity. 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may also be studied in combination with other compounds to enhance its therapeutic effects. Additionally, 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may have applications in other areas of research, such as drug delivery and imaging.
Conclusion
In conclusion, 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is a small molecule that has been of interest in scientific research due to its potential therapeutic applications. 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide can be synthesized using various methods, and recent studies have shown that it may have significant biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide and its potential therapeutic applications.
合成法
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide can be synthesized using various methods, including the reaction of 2-(4-bromo-2-methylphenoxy)acetic acid with N-(3-pyridinylmethyl)amine in the presence of a coupling agent. Another method involves the reaction of 2-(4-bromo-2-methylphenoxy)acetyl chloride with N-(3-pyridinylmethyl)amine in the presence of a base. Both methods have been shown to yield 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide in good yields and purity.
科学的研究の応用
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Recent studies have shown that 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may have anti-tumor and anti-inflammatory effects, making it a promising candidate for further research.
特性
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-11-7-13(16)4-5-14(11)20-10-15(19)18-9-12-3-2-6-17-8-12/h2-8H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIAMPOVWQAULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylphenyl)-3-[(3-pyridinylmethyl)amino]-2-buten-1-one](/img/structure/B5875953.png)
![N-[2-(butyrylamino)phenyl]-4-fluorobenzamide](/img/structure/B5875961.png)


![N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5875988.png)


![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5876009.png)
![4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5876022.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5876025.png)



